molecular formula C19H22ClNO3 B12314088 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 698359-62-5

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12314088
CAS No.: 698359-62-5
M. Wt: 347.8 g/mol
InChI Key: VJMKLOGGZDUVBJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by either activating or inhibiting its targets, leading to various physiological effects .

Comparison with Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Compared to these similar compounds, 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and stereochemistry. This uniqueness contributes to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

698359-62-5

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H

InChI Key

VJMKLOGGZDUVBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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